lipid X - 86559-73-1

lipid X

Catalog Number: EVT-273152
CAS Number: 86559-73-1
Molecular Formula: C34H66NO12P
Molecular Weight: 711.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lipid X is an N-acyl-D-glucosamine 1-phosphate where the N-acyl group is (R)-3-hydroxytetradecanoyl and carrying an additional (R)-3-hydroxytetradecanoyl group at the 3-position. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a lipid X(2-).
Source and Classification

Lipid X was first isolated from Escherichia coli mutants that were unable to synthesize complete lipopolysaccharides. It is classified as a glycolipid, specifically an acyl glucosamine phosphate. This classification highlights its role as a precursor in the biosynthesis of more complex lipopolysaccharides and its importance in maintaining the structural integrity of bacterial membranes .

Synthesis Analysis

The synthesis of lipid X can be achieved through several methods, primarily involving chemical and enzymatic routes.

  1. Chemical Synthesis:
    • The chemical synthesis typically involves the acylation of glucosamine to form acyl glucosamine phosphates. This can be achieved using various acylating agents under controlled conditions to ensure high yield and purity.
    • Specific parameters such as temperature, reaction time, and solvent choice are crucial for optimizing the synthesis process. For instance, reactions are often conducted at elevated temperatures (50-70 °C) to promote acylation while minimizing side reactions .
  2. Enzymatic Synthesis:
    • Enzymatic methods utilize specific enzymes like lipid A synthase, which catalyzes the transfer of fatty acids to glucosamine substrates. This method allows for more precise control over the reaction conditions and can produce lipid X with specific chain lengths and saturation levels .
    • The use of UDP-lipid X as a substrate in enzymatic reactions has also been explored, allowing for the generation of lipid X analogs that can be used to study its biological functions .
Molecular Structure Analysis

Lipid X has a complex molecular structure characterized by a glucosamine backbone with attached fatty acid chains.

  • Structural Features:
    • It typically contains two fatty acid chains linked to the glucosamine unit via ester bonds.
    • The phosphate group is attached to the C-1 position of the glucosamine, contributing to its amphiphilic nature, which is essential for its role in membrane formation .
  • Molecular Data:
    • The molecular formula for lipid X is often represented as C14H27N1O5PC_{14}H_{27}N_1O_5P, where variations exist based on the specific fatty acid composition.
    • Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to elucidate its structure and confirm its identity .
Chemical Reactions Analysis

Lipid X participates in various chemical reactions that are critical for its biological function:

  1. Phosphorylation:
    • Lipid X can undergo phosphorylation reactions that modify its structure and enhance its biological activity. These reactions are catalyzed by specific kinases that add phosphate groups at designated positions on the molecule.
  2. Acylation:
    • The acylation of lipid X derivatives can lead to the formation of more complex lipopolysaccharides, which are essential components of bacterial membranes.
  3. Interaction with Enzymes:
    • Lipid A synthase recognizes lipid X as a substrate, facilitating further modifications that are crucial for bacterial survival and virulence .
Mechanism of Action

The mechanism of action of lipid X primarily involves its role in immune response modulation:

  • Immune Activation:
    • Lipid X acts as an immunostimulatory agent by interacting with Toll-like receptors on immune cells, leading to the activation of signaling pathways that result in cytokine production.
    • This interaction triggers innate immune responses, making lipid X a potential target for therapeutic interventions in infectious diseases .
  • Membrane Integrity:
    • As a component of bacterial membranes, lipid X contributes to membrane stability and fluidity, influencing how bacteria interact with their environment.
Physical and Chemical Properties Analysis

Lipid X possesses distinct physical and chemical properties:

Applications

Lipid X has several scientific applications:

  1. Vaccine Development:
    • Due to its immunogenic properties, lipid X is explored as an adjuvant in vaccine formulations to enhance immune responses against pathogens.
  2. Biochemical Research:
    • It serves as a model compound for studying lipid metabolism and interactions within cellular membranes.
  3. Drug Delivery Systems:
    • Lipid X derivatives are being investigated for their potential use in drug delivery systems due to their ability to encapsulate therapeutic agents effectively .
Biosynthetic Pathways & Enzymatic Regulation of Lipid X

Role in the Raetz Pathway for Lipid A Assembly

Lipid X (2,3-diacylglucosamine-1-phosphate) serves as an essential monosaccharide precursor in the conserved Raetz pathway for lipid A biosynthesis in Gram-negative bacteria. This glucosamine-based lipid was first identified in Escherichia coli phosphatidylglycerol-deficient mutants, where it accumulates due to metabolic disruptions [1]. Its structural characterization in 1983 by Christian Raetz and colleagues represented a pivotal breakthrough in understanding lipid A assembly, as it revealed the biochemical relationship between UDP-GlcNAc derivatives and the lipid A backbone [2]. Within the pathway, Lipid X functions as the acceptor molecule for LpxB-catalyzed condensation with UDP-2,3-diacyl-GlcN to form the characteristic β(1→6)-linked lipid A disaccharide [1]. The discovery of Lipid X enabled researchers to formulate testable hypotheses about the sequential enzymatic steps governing lipid A assembly and provided the foundation for subsequent genetic and biochemical characterization of this essential pathway [1] [2].

Table 1: Enzymes in the Early Raetz Pathway Generating Lipid X

EnzymeGeneReaction CatalyzedCatalytic FeaturesCellular Localization
LpxAlpxAUDP-GlcNAc acyltransferaseSelective for β-hydroxymyristoyl-ACP; functions as a "hydrocarbon ruler"Cytoplasmic soluble protein
LpxClpxCUDP-3-O-acyl-GlcNAc deacetylaseZn²⁺-dependent; committed step in pathwayCytoplasmic soluble protein
LpxDlpxDUDP-3-O-acyl-GlcN acyltransferaseAdds second β-hydroxymyristoyl chainCytoplasmic soluble protein
LpxHlpxHUDP-2,3-diacylglucosamine pyrophosphataseMn²⁺-dependent; hydrolyzes UDP-DAGn to lipid XInner membrane peripheral protein

LpxH-Catalyzed Formation of Lipid X from UDP-2,3-Diacylglucosamine

The conversion of UDP-2,3-diacylglucosamine (UDP-DAGn) to Lipid X represents the fourth committed step in lipid A biosynthesis and is catalyzed by the Mn²⁺-dependent pyrophosphatase LpxH. This membrane-associated enzyme cleaves the pyrophosphate bond of UDP-DAGn, releasing UMP and generating Lipid X [1]. Structural studies of Haemophilus influenzae LpxH reveal a unique calcineurin-like phosphoesterase fold with an insertion domain forming a "lid" that encapsulates Lipid X within the active site [3]. The catalytic center features a di-manganese cluster coordinated by conserved residues (D9, H11, D42, N80, H115, H196) within signature motifs (DXH, GDXXD, GNRD, HXD, GHXH) [3]. Mutagenesis studies demonstrate that substitution of these residues reduces catalytic activity by 5,000- to 200,000-fold, confirming their essential roles [3].

The enzyme exhibits extraordinary substrate discrimination, selectively scavenging trace amounts of UDP-DAGn (0.005% of total bacterial phospholipids) from a lipid-rich environment [3]. This specificity is achieved through an extensive hydrogen-bonding network that engages every polar group of the Lipid X headgroup: the 1-phosphate forms salt bridges with R81 and K165, the 2-N-linked acyl chain nitrogen hydrogen-bonds with S161, and the 4-hydroxyl group interacts with K168 and D123 [3]. The hydrophobic chamber accommodates the 2-N-linked β-hydroxymyristoyl chain through interactions with conserved residues (I48, F83, L84, F129, V133, L138, F142, I157), while the 3-O-linked chain extends toward the solvent-exposed region [3]. The development of a coupled enzymatic assay using Aquifex aeolicus LpxE phosphatase and malachite green phosphate detection has enabled non-radioactive analysis of LpxH activity and inhibition, facilitating drug discovery efforts [7].

Table 2: Key Structural Motifs in LpxH and Their Functions

Structural MotifConserved ResiduesFunction in CatalysisConsequence of Mutation
Di-manganese clusterD9, H11, D42, N80, H115, H196Coordinates catalytic Mn²⁺ ions; activates water nucleophile5,000-200,000 fold activity reduction
GNRD motifR81Forms salt bridges with Lipid X 1-phosphate7,000-fold activity reduction
Hydrophobic chamberI48, F83, L84, F129, V133, L138, F142, I157Buries 2-N-linked acyl chainDisrupted substrate binding
Insertion lid domainS161, K165, K168, D123Engages glucosamine hydroxyl groups and acyl chain carbonylsImpaired substrate recognition

Substrate Specificity of Acyltransferases in Lipid X Production

The acyl chain composition of Lipid X is determined by the stringent substrate selectivity of upstream acyltransferases. LpxA, the first enzyme in the pathway, exhibits remarkable specificity as a "hydrocarbon ruler" that preferentially incorporates β-hydroxymyristoyl chains (C14) over shorter (C12) or longer (C16) analogs [1]. In E. coli, LpxA incorporates β-hydroxymyristoyl chains two orders of magnitude faster than β-hydroxylauroyl or β-hydroxypalmitoyl chains due to precise fitting of the acyl chain into its active site [1]. This selectivity varies across bacterial species: Francisella novicida LpxA incorporates longer hydroxyacyl chains (C16-C18), resulting in Lipid X variants with distinct biological properties [1].

The subsequent acyltransferase LpxD adds the second acyl chain to the UDP-3-O-acyl-GlcN intermediate. LpxA and LpxD share 45% sequence similarity and likely arose from an ancient gene duplication event, though they have diverged in quaternary structure and active site architecture [5]. Both enzymes belong to the larger family of glycerophospholipid acyltransferases that contain four conserved domains (acyltransferase motifs I-IV) [4]. The acyl chain composition established by LpxA and LpxD is maintained throughout Lipid X formation and significantly influences downstream biological activities, including endotoxin recognition by the TLR4/MD-2 receptor complex in mammalian immune systems [1]. In organisms like F. novicida, alternative acyltransferases (LpxL2) can modify lipid IVA (the phosphorylated Lipid X dimer) without Kdo sugar addition, generating distinctive penta-acylated lipid A structures that evade host immune detection [1].

Evolutionary Conservation of Lipid X Biosynthesis in Gram-Negative Bacteria

The biosynthesis of Lipid X demonstrates remarkable plasticity across bacterial evolution. Genomic analyses reveal that while the first three enzymes (LpxA, LpxC, LpxD) are universally present in Gram-negative bacteria with lipid A-containing outer membranes, the pyrophosphatase step shows significant variation [5]. Three functionally analogous enzymes catalyze UDP-DAGn hydrolysis in different bacterial lineages: LpxH predominates in β- and γ-proteobacteria (~70% of Gram-negatives), LpxI operates in α-proteobacteria, and LpxG functions in Chlamydiae [3] [5]. These enzymes do not coexist in any single organism and represent distinct evolutionary solutions to the same biochemical transformation [5].

The canonical nine-enzyme Raetz pathway, including LpxH-dependent Lipid X production, is found only in a restricted subset of Gammaproteobacteria (e.g., Escherichia, Vibrio, Shewanella) [5]. Other Gammaproteobacteria (e.g., Pseudomonas, Xylella) and Betaproteobacteria lack LpxM but retain LpxH, while more distantly related Gram-negative bacteria possess neither LpxH nor LpxM [5]. Phylogenetic evidence indicates that LpxH arose through gene duplication of an ancestral lpxH2 within the Proteobacteria lineage before the divergence of Beta- and Gammaproteobacteria [5]. The lipid A pathway exemplifies the extreme plasticity of bacterial genome evolution, with multiple gene duplication events (LpxA/LpxD, LpxH/LpxH2, LpxL/LpxM) followed by functional specialization in different bacterial lineages [5]. This evolutionary flexibility has enabled pathogenic Proteobacteria to optimize their lipid A structures for survival in diverse host environments, with Lipid X serving as a conserved biosynthetic intermediate despite pathway variations.

Properties

CAS Number

86559-73-1

Product Name

lipid X

IUPAC Name

[(2R,3S,4R,5R,6R)-3-hydroxy-2-(hydroxymethyl)-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-4-yl] (3R)-3-hydroxytetradecanoate

Molecular Formula

C34H66NO12P

Molecular Weight

711.9 g/mol

InChI

InChI=1S/C34H66NO12P/c1-3-5-7-9-11-13-15-17-19-21-26(37)23-29(39)35-31-33(32(41)28(25-36)45-34(31)47-48(42,43)44)46-30(40)24-27(38)22-20-18-16-14-12-10-8-6-4-2/h26-28,31-34,36-38,41H,3-25H2,1-2H3,(H,35,39)(H2,42,43,44)/t26-,27-,28-,31-,32-,33-,34-/m1/s1

InChI Key

HEHQDWUWJVPREQ-JIMHHRIFSA-N

SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O

Solubility

Soluble in DMSO

Synonyms

lipid X
monosaccharide precursor, E coli lipid A

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

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